molecular formula C15H14N2O4 B11954314 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol

Cat. No.: B11954314
M. Wt: 286.28 g/mol
InChI Key: PMYRESLBNMEDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO4 This compound is known for its unique structure, which includes a methoxy group, a nitrophenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol typically involves the condensation of 2-methoxyphenol with 2-methyl-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(5-methyl-2-pyridinyl)imino]methyl}phenol

Uniqueness

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-methoxy-6-[(2-methyl-5-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-12(17(19)20)8-13(10)16-9-11-4-3-5-14(21-2)15(11)18/h3-9,18H,1-2H3

InChI Key

PMYRESLBNMEDPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.